In-Depth Technical Guide to Diisopropyl Succinate (CAS 924-88-9)
In-Depth Technical Guide to Diisopropyl Succinate (CAS 924-88-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of diisopropyl succinate (B1194679) (CAS 924-88-9). It is intended to be a valuable resource for professionals in research, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents logical and metabolic pathways through Graphviz diagrams. Diisopropyl succinate, a diester of succinic acid and isopropanol (B130326), finds applications as a solvent, in fragrance formulations, and notably as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) production. While direct biological signaling pathways for diisopropyl succinate are not extensively documented, its hydrolysis to succinate, a key intermediate in the citric acid (TCA) cycle, suggests potential involvement in cellular metabolism and related signaling cascades.
Physicochemical Data
The physicochemical properties of diisopropyl succinate are summarized below. It is important to note that minor variations in reported values exist across different sources, which may be attributed to different experimental conditions or purities of the samples tested.
Identification and Structure
| Parameter | Value | Reference |
| Chemical Name | Diisopropyl succinate | [1][2][3] |
| Synonyms | Succinic acid diisopropyl ester, dipropan-2-yl butanedioate | [2][3] |
| CAS Number | 924-88-9 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| SMILES | CC(C)OC(=O)CCC(=O)OC(C)C | [2] |
| InChI | 1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | [2] |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, fruity | [1] |
| Density | 0.99 - 1.004 g/cm³ at 25 °C | [4] |
| Boiling Point | 228 °C at 760 mmHg | [1] |
| Melting Point | Not clearly defined; listed as liquid at room temperature | [1] |
| Flash Point | 96.3 °C (Closed Cup) | [1] |
| Vapor Pressure | 0.0752 mmHg at 25 °C | [1] |
| Refractive Index | 1.417 - 1.428 at 20 °C | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 1.985 (estimated) | [5] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like diisopropyl succinate are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.
Synthesis of Diisopropyl Succinate
A common method for the synthesis of diisopropyl succinate is through the Fischer esterification of succinic acid with isopropanol, using an acid catalyst.[2]
Materials:
-
Succinic acid
-
Isopropanol (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine succinic acid, an excess of isopropanol, and a catalytic amount of concentrated sulfuric acid.[7]
-
Heat the mixture to reflux for several hours to drive the reaction towards completion.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess isopropanol and extraction solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude diisopropyl succinate by distillation to obtain the final product.[7]
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.[8][9]
Thiele Tube Method:
-
Place a small amount of diisopropyl succinate into a small test tube.
-
Invert a sealed-end capillary tube into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Heat the arm of the Thiele tube containing mineral oil gently.[9]
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[9]
Determination of Density
The density of liquid diisopropyl succinate can be determined by measuring the mass of a known volume.[10]
Procedure:
-
Accurately weigh a clean and dry pycnometer (specific gravity bottle).
-
Fill the pycnometer with diisopropyl succinate, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of liquids.[11][12]
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Place a few drops of diisopropyl succinate onto the prism of the refractometer.
-
Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C), which is often controlled by a water bath.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
Determination of Flash Point
The closed-cup method, such as with a Pensky-Martens apparatus, is a standard procedure to determine the flash point of combustible liquids.[13][14][15]
Procedure:
-
Place the sample of diisopropyl succinate into the test cup of the apparatus.
-
Close the lid and begin to heat the sample at a slow, constant rate while stirring.[13]
-
At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.[13]
-
The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[13]
Logical and Metabolic Pathways
Synthesis of Diisopropyl Succinate
The synthesis of diisopropyl succinate is a straightforward acid-catalyzed esterification reaction.
Role in Ziegler-Natta Catalysis
Diisopropyl succinate can act as an internal electron donor in Ziegler-Natta catalyst systems used for polypropylene production.[16][17][18] It modulates the catalyst's stereospecificity, leading to polymers with desired properties.
Potential Metabolic Fate and Role of Succinate
While there is limited direct research on the metabolic pathways of diisopropyl succinate, it is plausible that it undergoes hydrolysis in a biological system, catalyzed by esterases, to yield succinate and isopropanol.[2] Succinate is a central metabolite in the citric acid (TCA) cycle.[19]
Succinate itself is not just a metabolic intermediate but also a signaling molecule.[20][21] An accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, which can influence inflammatory responses and has been implicated in cancer metabolism.[20] The potential for diisopropyl succinate to influence these pathways would depend on its absorption, distribution, and rate of hydrolysis to succinate in vivo.
Safety and Handling
Diisopropyl succinate is generally considered to have low toxicity.[1] However, it can be irritating to the eyes, respiratory system, and skin.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[3] Some data suggests it may be harmful to aquatic life with long-lasting effects.[6][22]
Conclusion
Diisopropyl succinate is a well-characterized diester with established industrial applications. This guide has provided a detailed summary of its physicochemical properties, along with standardized protocols for their determination. While its direct biological activity is an area requiring further investigation, its potential hydrolysis to succinate, a key metabolic and signaling molecule, opens avenues for research in drug development and cellular biology. The provided diagrams offer a clear visualization of its synthesis, its role in catalysis, and its potential metabolic significance, serving as a foundational resource for scientists and researchers.
References
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